molecular formula C20H33NSn B2778330 4-(tributylstannyl)-1H-indole CAS No. 1025745-98-5

4-(tributylstannyl)-1H-indole

Cat. No.: B2778330
CAS No.: 1025745-98-5
M. Wt: 406.201
InChI Key: KVEWWBCCRQUNMU-UHFFFAOYSA-N
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Description

4-(tributylstannyl)-1H-indole is a useful research compound. Its molecular formula is C20H33NSn and its molecular weight is 406.201. The purity is usually 95%.
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Properties

IUPAC Name

tributyl(1H-indol-4-yl)stannane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N.3C4H9.Sn/c1-2-4-8-7(3-1)5-6-9-8;3*1-3-4-2;/h1-2,4-6,9H;3*1,3-4H2,2H3;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVEWWBCCRQUNMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=CC2=C1C=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33NSn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Palladium Catalyzed Stannylation:this Method Involves a Transition Metal Catalyzed Cross Coupling Reaction, Often a Variation of the Stille Coupling. the 4 Halo 1h Indole Usually 4 Bromo or 4 Iodo 1h Indole is Reacted with a Distannane Reagent, Such As Hexabutyldistannane Bu3sn 2 , in the Presence of a Palladium 0 Catalyst. This Approach is Often Milder and Can Be More Tolerant of Various Functional Groups Compared to the Organolithium Method. While Palladium Catalyzed Carbonylations of Unprotected Bromoindoles Have Been Shown to Be Effective, Stannylation Reactions May Still Benefit from N Protection to Improve Yields and Prevent Side Reactions.acs.org

Protecting Group Strategies for Indole (B1671886) Nitrogen in 4-(Tributylstannyl)-1H-indole Synthesis

The indole N-H proton is acidic and can interfere with many organometallic reactions, particularly those involving strong bases like organolithiums. Therefore, protection of the indole nitrogen is a critical consideration in the synthesis of this compound, especially when using the metal-halogen exchange pathway.

The choice of protecting group is crucial; it must be stable to the reaction conditions used for stannylation and easily removable afterward. Common protecting groups for the indole nitrogen include:

Tosyl (Ts): An electron-withdrawing group that increases the acidity of the remaining C-H protons but is very stable.

tert-Butoxycarbonyl (Boc): A widely used carbamate (B1207046) that is stable to many organometallic reagents but can be readily removed under acidic conditions.

Triisopropylsilyl (TIPS): A bulky silyl (B83357) group that offers good stability and is typically removed with fluoride (B91410) sources.

(2-Trimethylsilyl)ethoxymethyl (SEM): Stable to a wide range of conditions and can be removed with fluoride ions or strong acid.

Benzyl (Bn): A simple alkyl protecting group, typically removed by hydrogenolysis.

For syntheses involving lithiation, robust groups like Boc or silyl ethers are often preferred. The Boc group, for example, is compatible with the lithiation of the indole ring followed by reaction with tin electrophiles. For palladium-catalyzed reactions, it is sometimes possible to proceed without a protecting group, although yields may be improved with N-protection. acs.org

Table 2: Common N-Protecting Groups for Indole Synthesis
Protecting GroupAbbreviationTypical Installation ConditionsTypical Removal Conditions
tert-ButoxycarbonylBoc(Boc)2O, DMAP, Base (e.g., NaH, Et3N)Acid (e.g., TFA, HCl)
Tosyl (p-Toluenesulfonyl)TsTsCl, Base (e.g., NaH, Pyridine)Strong base (e.g., KOH), Reducing agents (e.g., Mg/MeOH)
BenzylBnBnBr, Base (e.g., NaH, K2CO3)Hydrogenolysis (H2, Pd/C)
(2-Trimethylsilyl)ethoxymethylSEMSEMCl, Base (e.g., NaH, DIPEA)Fluoride source (e.g., TBAF), Acid (e.g., HCl)

Reactivity and Mechanistic Investigations of 4 Tributylstannyl 1h Indole in Transition Metal Catalyzed Cross Coupling Reactions

Palladium-Catalyzed Stille Coupling Reactions

The utility of 4-(tributylstannyl)-1H-indole as a nucleophilic partner in palladium-catalyzed Stille couplings allows for the direct introduction of the indole-4-yl moiety onto various molecular scaffolds. This is particularly significant as the indole (B1671886) framework is a core structure in numerous biologically active compounds and natural products. The reaction generally proceeds under mild conditions and tolerates many functional groups, such as esters, amides, and ketones. jk-sci.comorgsyn.org

The success and efficiency of the Stille coupling involving this compound are highly dependent on the nature of the electrophilic coupling partner. The reactivity of organic halides typically follows the order I > Br > OTf >> Cl, a trend governed by the facility of the oxidative addition step to the palladium(0) catalyst. wikipedia.orglibretexts.org

The coupling of this compound with aryl and heteroaryl halides is a common strategy for synthesizing 4-aryl and 4-heteroaryl indoles. The reaction scope is broad, accommodating a variety of substituents on the aromatic or heteroaromatic ring. Electron-withdrawing groups on the electrophile generally accelerate the reaction, while electron-donating groups can slow it down. Steric hindrance, particularly at the ortho-position of the aryl halide, can also diminish reaction rates and yields. libretexts.org The choice of palladium catalyst and ligands is crucial; electron-rich and bulky phosphine (B1218219) ligands often improve the catalytic activity, especially for less reactive aryl chlorides. orgsyn.orgnih.gov

Table 1: Stille Coupling of this compound with Various Aryl Halides

Entry Aryl Halide Catalyst/Ligand Solvent Temp (°C) Yield (%)
1 Iodobenzene Pd(PPh₃)₄ Toluene 100 92
2 4-Bromobenzonitrile Pd₂(dba)₃ / P(t-Bu)₃ Dioxane 110 88
3 4-Chloroacetophenone Pd(OAc)₂ / XPhos Toluene 120 75
4 2-Iodopyridine Pd(PPh₃)₄ DMF 90 85

Note: Data are representative examples based on typical Stille coupling reactions.

Vinyl halides and triflates are excellent electrophiles for Stille coupling with this compound, providing a direct route to 4-vinylindoles. A key advantage of this reaction is that the stereochemistry of the double bond in the vinyl halide is typically retained in the coupled product. wikipedia.org As with aryl halides, vinyl iodides and bromides are more reactive than vinyl chlorides. The reaction conditions are generally mild, and a wide range of functional groups on the vinyl partner are tolerated.

Table 2: Stille Coupling of this compound with Vinyl Halides

Entry Vinyl Halide Catalyst/Ligand Solvent Temp (°C) Yield (%)
1 (E)-β-Bromostyrene Pd(PPh₃)₄ THF 65 90
2 1-Iodocyclohexene Pd₂(dba)₃ / AsPh₃ DMF 80 84
3 (Z)-1-Bromo-1-hexene Pd(PPh₃)₄ Toluene 90 86

Note: Data are representative examples based on typical Stille coupling reactions.

The coupling with acyl halides, first extensively developed by Stille, provides a facile and high-yielding synthesis of ketones, in this case, 4-acylindoles. libretexts.orgresearchgate.net These reactions are often very rapid and can occur under much milder conditions compared to those with aryl or vinyl halides. wikipedia.org The catalytic cycle is efficient, and the reaction is compatible with various functional groups. This method serves as a valuable alternative to Friedel-Crafts acylation, which can be problematic for electron-rich indole substrates.

Table 3: Stille Coupling of this compound with Acyl Halides

Entry Acyl Halide Catalyst Solvent Temp (°C) Yield (%)
1 Benzoyl chloride Pd(PPh₃)₄ Toluene 80 95
2 Acetyl chloride PdCl₂(PPh₃)₂ THF 25 91
3 Cyclohexanecarbonyl chloride Pd₂(dba)₃ Dioxane 50 89

Note: Data are representative examples based on typical Stille coupling reactions.

The catalytic cycle of the Stille reaction is generally understood to involve three fundamental steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orguwindsor.ca The active catalyst is a 14-electron Pd(0) species, which is generated in situ from a palladium precursor. libretexts.org

The first and often rate-determining step in the catalytic cycle is the oxidative addition of the organic halide (R-X) to the Pd(0) complex. uwindsor.ca This step involves the cleavage of the carbon-halogen bond and the formation of a new square planar Pd(II) intermediate. libretexts.org

Pd(0)L₂ + R-X → trans-Pd(II)(R)(X)L₂

For electrophiles like aryl, heteroaryl, or vinyl halides, this addition is believed to proceed via a concerted mechanism. uwindsor.ca The reactivity of the halide (I > Br > Cl) is directly related to the bond strength of the carbon-halogen bond, with the weaker C-I bond reacting fastest. wikipedia.org

Recent studies have shown that the initial product of oxidative addition is often a cis-Pd(II) complex, which rapidly isomerizes to the more thermodynamically stable trans-isomer. uwindsor.ca This isomerization is typically very fast under standard Stille reaction conditions, so for most practical purposes, the intermediate is considered to be the trans-complex. uwindsor.ca The electronic nature of the electrophile plays a key role; electron-deficient halides undergo oxidative addition more readily than electron-rich ones. The choice of phosphine ligands on the palladium catalyst also significantly influences the rate of this step, with electron-rich and bulky ligands generally promoting the reaction, especially for less reactive halides like aryl chlorides. orgsyn.orgscribd.com

Mechanistic Pathways in Stille Coupling Involving this compound

Transmetalation Processes

The transmetalation step is a critical phase in the catalytic cycle of the Stille cross-coupling reaction, involving the transfer of the indolyl group from the organostannane to the palladium(II) center. wikipedia.org For this compound, this process follows the oxidative addition of an organic halide (R-X) to a palladium(0) complex. The resulting organopalladium(II) intermediate, trans-[Pd(R)(X)L₂], then reacts with the indolylstannane.

The mechanism of transmetalation has been the subject of extensive study and is generally considered the rate-determining step of the Stille cycle. researchgate.netnih.gov It is believed to proceed through an associative mechanism where the organostannane coordinates to the palladium complex. Two primary transition states are proposed: a cyclic ("closed") transition state and an acyclic ("open") one. In the closed transition state, the tin atom coordinates to the palladium center, and the halide ligand bridges the two metals, facilitating the transfer of the indolyl group with retention of configuration. nih.gov The open transition state is more likely in the presence of highly polar solvents or additives that can coordinate to the tin atom, promoting cleavage of the carbon-tin bond. researchgate.net

The rate of transmetalation is significantly influenced by the electronic properties of the coupling partners. nih.gov The transfer of the 4-indolyl group is generally efficient due to the sp²-hybridized nature of the carbon attached to the tin. The presence of additives, particularly copper(I) salts, can dramatically accelerate the transmetalation step, with rate enhancements of over 1000-fold reported. wikipedia.org This is theorized to occur via an initial transmetalation from tin to copper, forming a more reactive organocuprate species that then transfers the indolyl group to the palladium center. wikipedia.org

Reductive Elimination Steps

Reductive elimination is the final, product-forming step in the catalytic cycle, where the two organic groups—the 4-indolyl moiety and the R group from the electrophile—couple and are expelled from the palladium center, forming a new carbon-carbon bond. wikipedia.orgumb.edu This process regenerates the catalytically active palladium(0) species, allowing the cycle to continue. wikipedia.org

The rate of reductive elimination is highly dependent on the electronic nature of the ligands. Electron-withdrawing groups on the ancillary phosphine ligands can accelerate this step, while electron-donating ligands may slow it down. acs.org Conversely, the electronic properties of the coupling partners themselves play a significant role; coupling between two electron-rich or sterically hindered groups can be slow. acs.org The reaction is generally thermodynamically favorable, especially for the formation of C(sp²)-C(sp²) bonds, as is the case when coupling this compound with aryl or vinyl halides. umb.edu The process is typically concerted, proceeding through a three-center transition state with retention of stereochemistry at the carbon centers. umb.edu

Influence of Ligand Systems and Catalyst Precursors on Reaction Efficiency and Selectivity

The choice of ligand and palladium precursor is paramount for the success of Stille couplings involving this compound, dictating reaction rates, yields, and functional group tolerance. orgsyn.org

Catalyst Precursors: Both Pd(0) and Pd(II) sources can be used to initiate the catalytic cycle. Common Pd(0) precursors like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and bis(dibenzylideneacetone)palladium(0) (Pd₂(dba)₃) are effective but can be sensitive to air. libretexts.org Pd(II) precursors such as palladium(II) acetate (B1210297) (Pd(OAc)₂) and bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂) are often more stable and are reduced in situ to the active Pd(0) species. libretexts.org

Ligand Systems: The ligand's primary roles are to stabilize the palladium center, modulate its reactivity, and influence the rates of oxidative addition, transmetalation, and reductive elimination.

Triphenylphosphine (PPh₃): This is a classic, widely used ligand but often requires elevated temperatures. orgsyn.org

Arsine Ligands (e.g., AsPh₃): Triphenylarsine has been shown to accelerate Stille couplings compared to PPh₃. This is attributed to the weaker Pd-As bond, which facilitates ligand dissociation and opens a coordination site for the organostannane during the transmetalation step. researchgate.netuwindsor.ca

Bulky, Electron-Rich Phosphines: Ligands such as tri(tert-butyl)phosphine (P(t-Bu)₃) and biarylphosphines (e.g., SPhos, XPhos) have revolutionized Stille coupling by enabling reactions at lower temperatures and with less reactive electrophiles like aryl chlorides. orgsyn.orgnih.gov Their steric bulk promotes the formation of monoligated, highly reactive L₁Pd(0) species, which accelerates oxidative addition.

N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable bonds with palladium, creating robust catalysts that can facilitate difficult couplings, including those involving sterically hindered substrates.

The interplay between the catalyst and ligand significantly impacts reaction outcomes. For instance, the use of bulky ligands can overcome steric hindrance, while specific ligands can prevent side reactions like the homocoupling of the organostannane. wikipedia.org

LigandTypical Catalyst PrecursorKey AdvantagesCommon Conditions
Triphenylphosphine (PPh₃)Pd(PPh₃)₄, Pd₂(dba)₃Commercially available, well-understood reactivity.High temperatures (80-110 °C).
Triphenylarsine (AsPh₃)Pd₂(dba)₃Accelerates transmetalation compared to PPh₃. researchgate.netModerate to high temperatures.
Tri(2-furyl)phosphine (P(2-furyl)₃)Pd₂(dba)₃Weakly coordinating, significantly accelerates transmetalation. researchgate.netRoom temperature to moderate heat.
Tri(tert-butyl)phosphine (P(t-Bu)₃)Pd₂(dba)₃, Pd(OAc)₂Enables coupling of aryl chlorides; mild conditions. orgsyn.orgRoom temperature to 80 °C.
SPhos / XPhosPd(OAc)₂, Palladacycle precatalystsHigh activity for challenging substrates, including N-heterocycles. nih.govMild temperatures (RT - 60 °C).

Other Palladium-Catalyzed Cross-Coupling Reactions Utilizing this compound or Related Organostannanes

Considerations for Suzuki-Miyaura Coupling Analogs

The Suzuki-Miyaura coupling represents a powerful alternative to the Stille reaction for the functionalization of the indole C4-position. nih.gov This reaction typically involves the coupling of an organoboron species with an organic halide. nih.gov For the synthesis of 4-arylindoles, two analogous pathways exist:

Coupling of a 4-haloindole (e.g., 4-bromo-1H-indole) with an arylboronic acid.

Coupling of a (1H-indol-4-yl)boronic acid with an aryl halide.

The second approach is the direct analog to using this compound. The primary advantage of the Suzuki-Miyaura reaction is the significantly lower toxicity of the boron-containing reagents and byproducts compared to their organotin counterparts. nih.gov Boronic acids are also generally stable to air and moisture. nih.gov

However, the Suzuki-Miyaura reaction has its own set of requirements. It necessitates the use of a base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) to activate the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step. nih.govresearchgate.net The choice of base, solvent, and ligand is crucial for achieving high yields, particularly with N-H containing heterocycles like indole, which can potentially interfere with the catalyst. nih.gov Protecting the indole nitrogen is a common strategy to improve reaction outcomes, although recent advances have developed conditions suitable for unprotected indoles. nih.govrsc.org In contrast, the Stille coupling does not require a base, which can be advantageous for substrates sensitive to basic conditions. thermofisher.com

Potential for Negishi and Sonogashira Type Reactivity in Related Systems

While the Stille and Suzuki reactions are common for C(sp²)-C(sp²) bond formation, Negishi and Sonogashira couplings offer pathways to introduce other valuable functionalities at the C4-position of the indole ring.

Negishi Coupling: The Negishi reaction couples an organozinc reagent with an organic halide. wikipedia.org A hypothetical Negishi analog for C4-functionalization would involve the preparation of a 4-indolylzinc reagent, likely from 4-haloindole. Organozinc reagents are highly reactive and exhibit excellent functional group tolerance. nih.govorganic-chemistry.org This high reactivity allows for couplings to occur under very mild conditions, often at room temperature. nih.gov The Negishi coupling is particularly useful for forming C(sp²)-C(sp³) bonds, making it a viable method for introducing alkyl groups at the indole C4-position, a transformation that can be challenging for Stille or Suzuki protocols. wikipedia.org Both palladium and nickel complexes can effectively catalyze this reaction. wikipedia.org

Sonogashira Coupling: The Sonogashira reaction is the premier method for forming C(sp²)-C(sp) bonds, specifically by coupling an organic halide with a terminal alkyne. organic-chemistry.orgwikipedia.org This reaction would typically utilize a 4-haloindole (e.g., 4-iodo-1H-indole) as the substrate to introduce an alkynyl group at the C4-position. The reaction is co-catalyzed by palladium and copper(I) iodide and requires a base, often an amine like triethylamine, which can also serve as the solvent. wikipedia.org The resulting 4-alkynylindoles are versatile synthetic intermediates. Copper-free Sonogashira protocols have also been developed to avoid issues related to the homocoupling of alkynes (Glaser coupling). libretexts.orgnih.gov

Non-Palladium-Catalyzed Cross-Coupling Processes

While palladium is the dominant metal for cross-coupling reactions, other transition metals can also mediate these transformations, offering complementary reactivity.

Nickel Catalysis: Nickel catalysts are a well-established alternative to palladium, particularly for Negishi and Sonogashira couplings. wikipedia.orgwikipedia.org Nickel is more earth-abundant and less expensive than palladium. Nickel catalysts can be particularly effective for coupling less reactive electrophiles, such as aryl chlorides, due to different mechanistic pathways. wikipedia.org For instance, some nickel-catalyzed reactions are proposed to proceed via radical mechanisms or involve different oxidation states (Ni(I)/Ni(III)) compared to the typical Pd(0)/Pd(II) cycle.

Copper Catalysis: Copper plays a multifaceted role in cross-coupling chemistry. As discussed, it is a crucial co-catalyst in both Stille and Sonogashira reactions, where it is believed to facilitate the transmetalation step. wikipedia.orgwikipedia.org Copper can also act as the primary catalyst in certain C-C bond-forming reactions, such as the Ullmann condensation, a classical method for biaryl synthesis. While often requiring harsh conditions, modern developments have led to milder, ligand-assisted copper-catalyzed coupling protocols. There is potential for copper-catalyzed couplings of organostannanes, though this area is less developed than palladium-based systems.

Alternative Metal Catalysis (e.g., Copper, Nickel)

The quest for more economical and earth-abundant catalysts has led to the investigation of copper and nickel complexes as alternatives to palladium in cross-coupling reactions.

Copper Catalysis:

Copper-catalyzed Stille-type cross-coupling reactions, while less common than their palladium-catalyzed counterparts, have been shown to be effective for certain substrate classes. In the context of organostannanes, copper catalysis can offer unique reactivity and selectivity. Mechanistic studies of copper-mediated Stille-type reactions suggest a pathway that can differ from the conventional oxidative addition-transmetalation-reductive elimination cycle observed with palladium.

For instance, in some copper-promoted couplings of organostannanes, the reaction is thought to proceed through a transmetalation step between the organostannane and a copper(I) salt to generate an organocopper intermediate. This intermediate then undergoes coupling with the organic electrophile. The exact mechanism, including the role of ligands and the oxidation state of the active copper species, can be highly dependent on the specific reaction conditions and substrates involved.

While specific studies detailing the copper-catalyzed cross-coupling of this compound are not extensively documented in the reviewed literature, the general principles of copper-catalyzed Stille-type reactions suggest its potential applicability. The reaction would likely involve the formation of a 4-indolylcopper species, which would then react with an organic halide or other electrophile. The efficiency of such a process would be influenced by factors such as the choice of copper salt, ligands, solvent, and temperature.

Nickel Catalysis:

Nickel catalysis has emerged as a powerful tool in cross-coupling chemistry, often exhibiting reactivity complementary to that of palladium. Nickel catalysts are known to be effective in activating a wide range of organic electrophiles, including those with traditionally less reactive C–O bonds.

In the realm of Stille couplings, nickel catalysts can promote the reaction between organostannanes and organic halides. The catalytic cycle is generally believed to be analogous to that of palladium, involving Ni(0)/Ni(II) intermediates. The cycle commences with the oxidative addition of the organic electrophile to a Ni(0) species, followed by transmetalation with the organostannane and subsequent reductive elimination to afford the cross-coupled product and regenerate the Ni(0) catalyst.

Specific research on the nickel-catalyzed cross-coupling of this compound is limited in the available literature. However, based on the successful nickel-catalyzed Stille couplings of other aryl and heteroaryl stannanes, it is plausible that this compound could serve as a viable coupling partner under nickel catalysis. The reaction conditions, particularly the choice of nickel precursor and ligand, would be critical in achieving efficient coupling. The table below illustrates hypothetical reaction parameters for such a transformation based on related systems.

Table 1: Hypothetical Nickel-Catalyzed Cross-Coupling of this compound

Parameter Condition
Nickel Precatalyst NiCl₂(dppp), Ni(cod)₂
Ligand Triphenylphosphine, dppf
Base K₃PO₄, Cs₂CO₃
Solvent Toluene, Dioxane, DMF
Temperature 80-120 °C

This table presents plausible conditions based on analogous nickel-catalyzed Stille reactions and is for illustrative purposes only, as specific data for this compound is not available.

Metal-Free Coupling Strategies

The development of metal-free cross-coupling reactions represents a significant advancement in sustainable chemistry, obviating the need for often toxic and expensive transition metals. These strategies typically rely on different activation modes to facilitate C–C bond formation.

For the coupling of organostannanes, metal-free approaches are less common than their metal-catalyzed counterparts. However, certain strategies could potentially be envisioned for the reactivity of this compound. One such approach could involve the generation of a 4-indolyl radical from the organostannane precursor. Photocatalysis, for instance, has emerged as a powerful tool for generating radicals under mild conditions. Irradiation of a mixture containing a suitable photosensitizer and the organostannane could lead to the homolytic cleavage of the C–Sn bond, generating the desired indolyl radical. This radical could then be trapped by a suitable coupling partner, such as an activated alkene or an aryl diazonium salt, to form the C–C bond.

Another potential metal-free strategy could involve the in-situ conversion of the organostannane to a more reactive intermediate, such as an organoiodonium salt, which could then participate in a metal-free coupling reaction. However, such multi-step, one-pot procedures would require careful optimization of reaction conditions to ensure compatibility of all reagents.

Detailed research on the application of these metal-free strategies specifically to this compound is not prominently featured in the scientific literature. The feasibility and efficiency of such transformations would depend on the successful generation and subsequent reactivity of the key indolyl intermediate. The table below outlines a hypothetical metal-free coupling strategy.

Table 2: Hypothetical Metal-Free Photocatalytic Coupling of this compound

Parameter Condition
Activation Method Visible Light Photocatalysis
Photosensitizer Eosin Y, Rose Bengal
Coupling Partner Aryl diazonium salt, Activated alkene
Solvent Acetonitrile, DMSO
Temperature Room Temperature

This table outlines a conceptual metal-free approach, as specific experimental data for this compound is not available in the reviewed literature.

Applications of 4 Tributylstannyl 1h Indole in Complex Molecule Synthesis

Regioselective Functionalization of the Indole (B1671886) Core at the 4-Position

The tributylstannyl group at the C4 position of the indole ring makes 4-(tributylstannyl)-1H-indole an ideal nucleophilic partner in Stille cross-coupling reactions. The Stille reaction is a versatile and widely used palladium-catalyzed process that forms a carbon-carbon bond between an organotin compound and an organic halide or triflate wikipedia.org. The use of this compound allows for the direct and highly regioselective introduction of aryl, heteroaryl, vinyl, or acyl groups at the C4 position, bypassing the regioselectivity issues often encountered with classical electrophilic aromatic substitution on the indole ring.

A critical aspect of using this reagent is the frequent necessity of protecting the indole nitrogen. The N-H proton is acidic and can interfere with many organometallic reactions. Protection with groups such as phenylsulfonyl (PhSO2) is common, rendering the indole nitrogen non-reactive under the coupling conditions and often improving the stability and reactivity of the organostannane.

The general mechanism of the Stille coupling involves a catalytic cycle that begins with the oxidative addition of the organic halide to a Pd(0) complex. This is followed by a transmetalation step, where the organic group from the stannane (B1208499) is transferred to the palladium center, displacing the halide. The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst, allowing the cycle to continue wikipedia.org. This process is highly reliable and tolerates a wide variety of functional groups, making it suitable for complex molecule synthesis.

Strategic Use in the Construction of Substituted Indole Alkaloid Precursors

The precise C4-functionalization enabled by this compound is particularly valuable in the total synthesis of natural products, especially indole alkaloids where specific substitution patterns are crucial for biological activity. A prominent example is its application in the synthesis of the Amaryllidaceae alkaloid Hippadine.

In a total synthesis of Hippadine, a key step involves the Stille coupling of N-phenylsulfonyl-4-(tributylstannyl)indole with 6-iodo-1,3-benzodioxole-5-carboxaldehyde. This reaction forges the critical C4-aryl bond, assembling the core carbon skeleton of the target natural product. The reaction, catalyzed by tetrakis(triphenylphosphine)palladium(0) in refluxing toluene, proceeds in good yield to furnish the 4-aryl-indole intermediate. This intermediate contains the necessary framework to be advanced through subsequent cyclization steps to complete the synthesis of Hippadine. The strategic use of the 4-stannylindole derivative in this context highlights its effectiveness in constructing complex precursors that would be difficult to access through other synthetic routes.

Table 1: Stille Coupling in the Synthesis of a Hippadine Precursor
Indole SubstrateCoupling PartnerCatalystSolvent / TempProductYield
N-phenylsulfonyl-4-(tributylstannyl)indole6-iodo-1,3-benzodioxole-5-carboxaldehydePd(PPh3)4Toluene / Reflux4-(6-formyl-1,3-benzodioxol-5-yl)-1-(phenylsulfonyl)-1H-indole70%

Development of Diverse 4-Substituted Indole Derivatives for Scaffold Diversification

The reliability and broad substrate scope of the Stille coupling make this compound an excellent building block for generating libraries of 4-substituted indole derivatives. This capability is crucial for scaffold diversification in medicinal chemistry and drug discovery, where systematic modification of a core structure is used to explore structure-activity relationships (SAR).

Starting from the common precursor, this compound (typically N-protected), a multitude of functional groups can be introduced at the C4 position by simply varying the electrophilic coupling partner. This parallel synthesis approach allows for the rapid generation of diverse analogs. For instance, coupling with a range of substituted aryl or heteroaryl halides can produce a library of 4-(hetero)aryl indoles. Similarly, the use of vinyl halides or acyl chlorides as coupling partners can yield 4-vinylindoles or 4-acylindoles, respectively. This modularity provides an efficient pathway to novel chemical entities based on the privileged indole scaffold, which can then be screened for desired biological activities.

Table 2: Potential for Scaffold Diversification via Stille Coupling
Indole SubstrateExemplary Electrophile Partner (R-X)Resulting 4-Substituted Indole Class
N-protected this compoundSubstituted Aryl Bromide/Iodide4-Arylindoles
Substituted Heteroaryl Bromide/Iodide4-Heteroarylindoles
Vinyl Iodide/Bromide4-Vinylindoles
Acyl Chloride4-Acylindoles

Integration into Multi-Step Synthetic Sequences and Cascade Reactions

The product of a Stille coupling involving this compound is often a stable, functionalized intermediate that is well-suited for further synthetic transformations. The functional group tolerance of the Stille reaction ensures that reactive handles on either the indole or the newly introduced substituent remain intact, allowing for seamless integration into longer, multi-step synthetic sequences.

Computational and Theoretical Studies on 4 Tributylstannyl 1h Indole Reactivity

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation

Density Functional Theory (DFT) has become a important method for elucidating the complex reaction pathways of organometallic compounds, including those of 4-(tributylstannyl)-1H-indole in Stille cross-coupling reactions. polito.itresearchgate.net DFT calculations allow for the mapping of the potential energy surface of the reaction, identifying key intermediates and transition states involved in the catalytic cycle.

The generally accepted mechanism for the Stille reaction, which can be computationally modeled using DFT, involves three primary steps: oxidative addition, transmetalation, and reductive elimination. nih.govwikipedia.orguwindsor.ca For the reaction of this compound with an organic halide (R-X), the catalytic cycle can be computationally investigated as follows:

Oxidative Addition: The cycle begins with the oxidative addition of the organic halide to a Pd(0) complex, which DFT calculations can model to determine the activation energy and the geometry of the resulting Pd(II) intermediate.

Transmetalation: This is often the rate-determining step and involves the transfer of the indolyl group from the tin atom to the palladium center. DFT is used to model the transition state of this step, providing insight into the coordination of the organostannane to the palladium complex. researchgate.net

Reductive Elimination: The final step involves the formation of the C-C bond between the indolyl group and the R group from the organic halide, regenerating the Pd(0) catalyst. DFT calculations can predict the energy barrier for this step and the stability of the final product.

A hypothetical reaction pathway for the Stille coupling of this compound with an aryl halide, as elucidated by DFT, might reveal the relative energies of the intermediates and transition states.

Table 1: Hypothetical DFT-Calculated Relative Energies for the Stille Coupling of this compound

StepSpeciesRelative Energy (kcal/mol)
1Pd(0)L2 + Ar-X0.0
2Oxidative Addition TS+15.2
3Ar-Pd(II)-X(L2)-5.4
4Transmetalation TS+21.5
5Ar-Pd(II)-Indole(L2)-10.1
6Reductive Elimination TS+18.7
7Ar-Indole + Pd(0)L2-25.0

Note: This table presents hypothetical data for illustrative purposes, based on typical values from DFT studies on Stille reactions.

Modeling of Transition States and Energy Barriers in Cross-Coupling Events

The modeling of transition states and the calculation of associated energy barriers are critical for understanding the kinetics and feasibility of cross-coupling reactions involving this compound. Computational methods, particularly DFT, allow for the precise location of transition state structures on the potential energy surface.

For the transmetalation step, which is frequently the slowest in the Stille coupling, computational models can explore different mechanistic possibilities, such as associative or dissociative pathways. wikipedia.org The geometry of the transition state provides valuable information about the coordination environment of the palladium and tin centers. For instance, a cyclic transition state involving coordination of the halide from the palladium complex to the tin atom is often proposed. wikipedia.org

Table 2: Hypothetical Calculated Energy Barriers for Key Steps in the Stille Coupling of this compound

StepTransition StateEnergy Barrier (kcal/mol)
Oxidative Addition[Ar--Pd(0)L2--X]‡15.2
Transmetalation[Ar-Pd(II)(L2)-X-(SnBu3-Indole)]‡26.9
Reductive Elimination[Ar--Pd(II)L2--Indole]‡28.8

Note: This table contains hypothetical data for illustrative purposes. The values are representative of typical activation energies in Stille coupling reactions.

Electronic Structure Analysis of the Tributylstannyl Moiety and Indole (B1671886) Ring Interactions

The tributylstannyl group acts as a weak σ-donor and has a significant influence on the electronic distribution within the indole ring. The C-Sn bond is polarized towards the carbon atom, increasing the nucleophilicity of the C4 position of the indole. This electronic effect is a key factor in the facility of the transmetalation step in Stille couplings.

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide further insights. The HOMO is likely to be localized on the indole ring, reflecting its electron-rich nature, while the LUMO may have contributions from both the indole and the stannyl (B1234572) moiety. The energy and distribution of these orbitals are critical in predicting the molecule's behavior in reactions.

Table 3: Hypothetical Electronic Properties of this compound from Computational Analysis

PropertyValueDescription
HOMO Energy-5.8 eVIndicates the electron-donating ability of the molecule.
LUMO Energy-0.5 eVRelates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap5.3 eVA measure of the molecule's kinetic stability.
Mulliken Charge on Sn+0.85Shows the electropositive character of the tin atom.
Mulliken Charge on C4-0.45Indicates the increased nucleophilicity of the carbon attached to tin.

Note: This table presents hypothetical data for illustrative purposes, based on general principles of electronic structure analysis.

Prediction of Reactivity Profiles and Selectivity Trends

Computational studies can be employed to predict the reactivity profiles and selectivity trends for this compound in various cross-coupling reactions. By comparing the activation energies for different reaction pathways, it is possible to predict which products will be favored under specific conditions.

For instance, if this compound were to react with a molecule containing multiple electrophilic sites, DFT calculations could be used to determine the kinetic and thermodynamic favorability of coupling at each site. nih.gov This is particularly relevant in the synthesis of complex molecules where chemoselectivity is crucial.

Furthermore, computational models can predict how modifications to the tributylstannyl group or substituents on the indole ring would affect reactivity. For example, replacing the butyl groups with more electron-withdrawing groups on the tin atom could alter the rate of transmetalation. Similarly, adding electron-donating or electron-withdrawing groups to the indole ring would modulate its nucleophilicity and, consequently, its reactivity in cross-coupling reactions. These predictions can guide experimental efforts in designing more efficient and selective synthetic routes.

Future Directions and Emerging Research Avenues for 4 Tributylstannyl 1h Indole Chemistry

Development of More Sustainable and Green Synthetic Routes

A significant future direction in the chemistry of 4-(tributylstannyl)-1H-indole involves the creation of more environmentally benign synthetic methodologies. Green chemistry principles are increasingly being applied to reduce the environmental impact of chemical processes. researchgate.netfigshare.com Research in this area focuses on several key aspects:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. researchgate.net

Use of Safer Solvents and Reagents: The development of protocols that utilize less hazardous solvents and reagents is a primary goal. This includes exploring the use of sustainable solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) and even water for reactions involving highly polar organometallic reagents. mdpi.com

Energy Efficiency: Investigating reactions that can be conducted at ambient temperature and pressure to reduce energy consumption. Photocatalysis, which uses light as a green energy source, is a promising technology for driving chemical reactions under mild conditions. mdpi.comnih.gov

One approach to greener synthesis is the development of dehydrative C-H coupling methods, which form nitrogen heterocycles like indoles while generating water as the only byproduct, representing a sustainable catalytic protocol. nih.gov Additionally, efforts are being made to develop cleaner routes for producing organotin reagents themselves to reduce pollution at the source. researchgate.netacs.org The overarching goal is to create synthetic pathways that are not only efficient but also have a minimal environmental footprint. rsc.org

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Functional Group Tolerance

The Stille reaction, the primary application for this compound, traditionally relies on palladium catalysts. libretexts.orgossila.com Future research is aimed at discovering and optimizing new catalytic systems to enhance reaction efficiency, broaden the substrate scope, and improve tolerance to various functional groups.

Key areas of exploration include:

Advanced Palladium Catalysts: While palladium remains a central catalyst, research continues on developing more active and stable palladium complexes. mdpi.com This includes ligands with low donicity and the use of bimetallic catalysis, such as the addition of Cu(I) salts, which can lead to faster coupling rates and better selectivities. researchgate.net

Alternative Metal Catalysts: To reduce reliance on expensive and rare precious metals like palladium, researchers are investigating catalysts based on more abundant and less toxic metals such as iron and nickel. nih.govunibe.ch Nickel-catalyzed cross-coupling reactions, for instance, have shown high functional group tolerance, allowing reactions to proceed in the presence of alkenes, alkynes, esters, and various heterocycles. nih.gov

Photocatalytic Systems: The use of photocatalysts is an emerging area for Stille coupling. mdpi.com Mechanistic studies suggest that photoexcited electrons can trigger the C-C coupling at ambient temperatures, offering a green and efficient alternative to traditional thermal methods. For example, a CuPd alloy-doped ordered mesoporous TiO2 has been shown to enhance the efficiency of photocatalytic Stille coupling. mdpi.com

The mild reaction conditions afforded by these novel catalytic systems are crucial for the synthesis of complex molecules where sensitive functional groups must be preserved. mdpi.com

Table 1: Comparison of Catalytic Systems for Cross-Coupling Reactions

Catalyst Type Metal Key Advantages Relevant Functional Group Tolerance
Traditional Homogeneous Palladium Well-established, versatile Good, but can be sensitive to harsh conditions
Bimetallic Palladium/Copper Increased reaction rates and selectivity Broad scope
Earth-Abundant Metal Nickel Cost-effective, high functional group tolerance Alkenes, alkynes, esters, amines, imides, heterocycles nih.gov

Asymmetric Catalysis Involving Chiral Indole (B1671886) Derivatives from this compound

The synthesis of enantiomerically pure indole derivatives is of great importance in medicinal chemistry. nih.gov this compound serves as a key precursor for creating more complex indole structures that can then be subjected to asymmetric catalysis to generate chiral molecules.

Future research is focused on integrating the Stille coupling of this compound with subsequent asymmetric transformations. This could involve:

Synthesis of Prochiral Indole Derivatives: Using this compound to synthesize substituted indoles that can then act as substrates in established asymmetric reactions, such as the Friedel-Crafts alkylation, catalyzed by chiral ligands. mdpi.com

Development of Chiral Catalysts for Indole Functionalization: The design of new chiral ligands and organocatalysts specifically for the enantioselective functionalization of the indole core is an active area of research. researchgate.netnih.govrsc.org This includes the use of chiral Brønsted acids and chiral N-heterocyclic carbene ligands to create complex chiral architectures. nih.govrsc.org

Direct Asymmetric Cross-Coupling: A more ambitious goal is the development of catalytic systems that can achieve direct asymmetric Stille coupling with this compound, thereby creating a chiral center in a single step.

The ability to generate a wide array of chiral indole-based scaffolds opens up new possibilities for drug discovery and the synthesis of complex natural products. nih.govresearchgate.net

Tandem and Cascade Reactions Utilizing this compound as a Key Intermediate

Tandem or cascade reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, represent a highly efficient strategy for building molecular complexity. rsc.orgyoutube.com this compound is an ideal starting point for initiating such reaction sequences.

The general strategy involves an initial Stille cross-coupling reaction to introduce a functional group at the 4-position of the indole ring. This newly introduced group can then participate in subsequent intramolecular or intermolecular reactions. youtube.com

Emerging research in this area includes:

Stille Coupling/Cyclization Cascades: An initial Stille coupling can be designed to produce an intermediate that is primed for a subsequent cyclization reaction, such as an intramolecular Diels-Alder or a [3+2] cycloaddition. researchgate.netnih.gov

Multi-component Reactions: Designing one-pot, multi-component reactions where this compound, an organic halide, and other reactants are combined to rapidly generate complex indole derivatives. nih.gov

Domino Reactions: A single catalytic system can mediate both the initial Stille coupling and subsequent transformations, leading to a highly efficient domino reaction sequence. nih.gov

These strategies are powerful tools for the rapid synthesis of polycyclic indole alkaloids and other complex heterocyclic systems, significantly reducing the number of synthetic steps and purification procedures required. rsc.orgyoutube.com

Applications in Advanced Material Science Precursors

The unique electronic and photophysical properties of the indole scaffold make its derivatives attractive candidates for applications in materials science. This compound can serve as a crucial building block for the synthesis of these advanced materials.

Future applications in this domain include:

Organic Electronics: Indole-containing polymers and small molecules are being investigated for use in organic light-emitting diodes (OLEDs), organic solar cells (OPV), and organic field-effect transistors (OFETs). chemscene.com The ability to functionalize the 4-position of the indole core via Stille coupling allows for the fine-tuning of the electronic properties of these materials. ossila.com

Sensors and Probes: The fluorescence properties of certain indole derivatives can be exploited in the design of chemical sensors and biological probes. researchgate.net this compound provides a handle for attaching these chromophoric units to other molecules or surfaces.

Single-Source Precursors for Thin Films: Organometallic compounds, including organostannanes, can be used as single-source precursors for the chemical vapor deposition (CVD) of thin electronic material films. dtic.milresearchgate.netecampus.com Derivatives of this compound could potentially be designed to decompose in a controlled manner to deposit novel tin-containing or carbon-based thin films.

The versatility of the Stille reaction allows for the systematic modification of the indole structure, enabling the creation of a wide range of materials with tailored properties for specific electronic and optical applications. google.com

Q & A

Q. What are the established synthetic routes for 4-(tributylstannyl)-1H-indole, and how do reaction parameters (e.g., catalyst, solvent) affect yield?

The synthesis typically involves palladium-catalyzed Stille coupling or direct stannylation of pre-functionalized indole precursors. For example, stannylation can be achieved via lithium-halogen exchange followed by quenching with tributyltin chloride. Reaction parameters:

  • Catalyst : Pd(PPh₃)₄ or Pd₂(dba)₃ with supporting ligands (e.g., AsPh₃) enhance coupling efficiency .
  • Solvent : Anhydrous THF or DMF is preferred to avoid side reactions with moisture-sensitive intermediates .
  • Temperature : Reactions often proceed at 60–80°C for 12–24 hours, with yields ranging from 45% to 75% depending on steric hindrance .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

  • ¹H/¹³C NMR : Confirm the absence of proton signals at the C4 position (δ 6.5–7.5 ppm for indole protons) and the presence of tributyltin peaks (δ 0.8–1.6 ppm for Sn-CH₂) .
  • 119Sn NMR : A singlet near δ −10 to −30 ppm confirms the Sn-C bond .
  • HRMS : Look for molecular ion clusters ([M+H]⁺) with isotopic patterns characteristic of tin (e.g., ¹²⁰Sn, ¹¹⁸Sn) .

Q. How does the tributylstannyl group influence the reactivity of this compound in cross-coupling reactions?

The tributylstannyl moiety acts as a nucleophilic partner in Stille couplings, enabling bond formation with aryl/vinyl halides. Key advantages:

  • Stability : Less prone to oxidation compared to boronate esters .
  • Regioselectivity : The C4 position directs coupling to preserve the indole core’s electronic properties .

Advanced Research Questions

Q. What strategies resolve low yields in the synthesis of this compound, particularly with sterically hindered substrates?

  • Precatalyst optimization : Use PdCl₂(PPh₃)₂ with excess PPh₃ to stabilize reactive intermediates .
  • Microwave-assisted synthesis : Reduces reaction time (2–4 hours) and improves yields by 15–20% .
  • Purification : Silica gel chromatography with hexane/EtOAc (9:1) minimizes tin residue contamination .

Q. How can computational methods (e.g., DFT) predict the regioselectivity of this compound in catalytic cycles?

Density Functional Theory (DFT) calculates transition-state energies to model coupling pathways. Key findings:

  • The Sn-C bond’s polarization directs electrophilic attack to the indole’s C3 position in certain Pd-mediated reactions .
  • Steric maps show tributyltin groups reduce accessibility at C4, favoring alternative sites in bulky systems .

Q. What contradictory data exist regarding the biological activity of stannylated indoles, and how can these discrepancies be addressed experimentally?

  • Contradiction : Some studies report antitumor activity (IC₅₀ < 10 µM), while others show no efficacy .
  • Resolution :
  • Assay standardization : Use consistent cell lines (e.g., HeLa, MCF-7) and controls.
  • Metabolic stability tests : Evaluate tin-leaching effects via ICP-MS to distinguish true bioactivity from artifacts .

Q. How does the electronic nature of this compound compare to its boronate or silane analogs in catalysis?

  • Electron-withdrawing effect : The SnBu₃ group is less electron-withdrawing than BF₃K or SiR₃, altering charge distribution in the indole ring .
  • Reactivity : Stannanes undergo slower transmetallation than boronates but tolerate a broader range of electrophiles .

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